molecular formula C11H25O4P B3029925 11-Hydroxyundecylphosphonic acid CAS No. 83905-98-0

11-Hydroxyundecylphosphonic acid

Cat. No. B3029925
CAS RN: 83905-98-0
M. Wt: 252.29
InChI Key: PPCDEFQVKBXBPS-UHFFFAOYSA-N
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Description

11-Hydroxyundecylphosphonic acid (HUPA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM) on a variety of metal oxides and metal surfaces . It forms a hydroxyl terminated SAM that provides physiological stability and controls the surface density of the coating . HUPA is mainly used as a spacer/linker that forms a SAM on titanium oxide (TiO2) surfaces to immobilize the surface atoms for the formation of biocompatible materials for biomedical applications .


Molecular Structure Analysis

The empirical formula of this compound is C11H25O4P . Its molecular weight is 252.29 . The SMILES string representation is OCCCCCCCCCCCP(O)(O)=O .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 107-111 °C . It has an assay of ≥95% (GC) .

Scientific Research Applications

Sensor Applications

11-Hydroxyundecylphosphonic acid has been utilized in organophosphonic acid self-assembled monolayers (SAMs) on oxide surfaces, significantly contributing to electrical and biological sensor applications. The molecular organization in these SAMs is crucial for the reliability and reproducibility of the sensors, influencing electron transport measurements. Studies have shown molecular order in SAMs containing this compound, with chain tilt angles suggesting efficient packing and alignment, impacting sensor performance (Dubey et al., 2010).

Electrochemical Applications

The compound has been involved in the synthesis of self-assembled organophosphonate duplexes on silicon electrodes. These structures are essential in understanding the electrochemical properties of SAMs. It was observed that the this compound SAMP exhibits specific capacitance consistent with its layer thickness, indicating its potential in electrochemical applications (Cattani-Scholz et al., 2012).

Catalytic Systems

This compound has been used in catalytic systems for the hydrolytic cleavage of phosphonic acid esters. This application is pivotal in enhancing the efficiency of catalytic systems for industrial uses and organophosphorus compound detoxification, demonstrating its significant role in chemical processing and environmental applications (Pashirova et al., 2020).

Surface Chemistry and Biomolecular Applications

The compound has been employed in creating patterned chemoselective surface chemistries for various applications, ranging from molecular electronics to biomolecular microarrays. Its role in enabling spatial control over the immobilization of different ligands highlights its versatility in surface chemistry and potential biomedical applications (Pulsipher et al., 2009).

Supported Catalysis

It has been used to modify surfaces for supported catalysis, demonstrating its capability as a platform for catalytic applications. This involves creating surface modifications that facilitate the binding of catalysts, opening pathways for more efficient and targeted catalytic reactions (Andrews et al., 2016).

Titanium Surface Functionalization

This compound has been used in phosphonic acid monolayer films for the immobilization of bioactive molecules on titanium surfaces. This application is particularly relevant in biomedical engineering for creating bioactive surfaces and interfaces (Adden et al., 2006).

Safety and Hazards

11-Hydroxyundecylphosphonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

11-Hydroxyundecylphosphonic acid plays a crucial role in biochemical reactions by forming self-assembled monolayers on metal oxide surfaces, such as titanium oxide. These monolayers are used to immobilize surface atoms, creating a stable and biocompatible interface . The compound interacts with various biomolecules, including primary amine groups in protein domains, through covalent binding facilitated by chloroformate-derived crosslinking . This interaction is essential for the formation of biocompatible materials and the functionalization of silicon-photonic resonators for biosensing applications .

Cellular Effects

This compound has been shown to activate epidermal growth factor and stimulate cell growth in culture . This compound can be used as a coating for materials to prevent bacterial adhesion and biofilm formation . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by providing a stable and biocompatible surface for cell attachment and growth . The hydroxyl-terminated monolayer formed by this compound ensures physiological stability, which is crucial for maintaining normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a self-assembled monolayer on metal oxide surfaces . This monolayer provides a hydroxyl-terminated surface that interacts with primary amine groups in protein domains through covalent binding . The compound’s ability to form stable and biocompatible interfaces is essential for its role in biomedical applications . Additionally, this compound can activate epidermal growth factor, stimulating cell growth and preventing bacterial adhesion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function . Studies have shown that the hydroxyl-terminated monolayer formed by this compound provides physiological stability, which is essential for maintaining normal cellular functions over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to activate epidermal growth factor and stimulate cell growth . At higher dosages, there may be potential toxic or adverse effects, although specific studies on this aspect are limited . It is essential to determine the optimal dosage for achieving the desired effects while minimizing any potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the formation of self-assembled monolayers on metal oxide surfaces . The compound interacts with enzymes and cofactors that facilitate the covalent binding of primary amine groups in protein domains . This interaction is crucial for the formation of biocompatible materials and the functionalization of silicon-photonic resonators for biosensing applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form self-assembled monolayers on metal oxide surfaces . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . This localization is essential for the compound’s role in biomedical applications, particularly in the formation of biocompatible materials and biosensing applications .

Subcellular Localization

This compound is primarily localized within the subcellular compartments where it forms self-assembled monolayers on metal oxide surfaces . The hydroxyl-terminated monolayer provides physiological stability and controls the surface density of the coating, which is crucial for maintaining normal cellular functions . Additionally, the compound’s ability to interact with primary amine groups in protein domains through covalent binding ensures its proper localization and function within specific cellular compartments .

properties

IUPAC Name

11-hydroxyundecylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCDEFQVKBXBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669812
Record name (11-Hydroxyundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83905-98-0
Record name (11-Hydroxyundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83905-98-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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